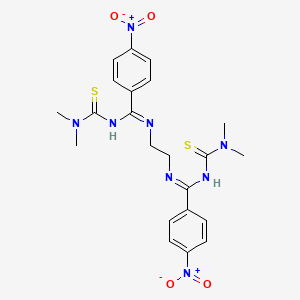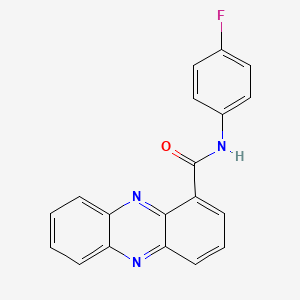
N-(4-fluorophenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)phenazine-1-carboxamide is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound has gained attention for its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .
Mode of Action
PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .
Pharmacokinetics
It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .
Result of Action
The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.
Action Environment
The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .
Biochemical Analysis
Biochemical Properties
This novel amidase catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) . The Km and kcat values of PcnH for PCN were found to be 33.22 ± 5.70 μM and 18.71 ± 0.52 s −1, respectively .
Cellular Effects
N-(4-fluorophenyl)phenazine-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit Rhizoctonia solani, a fungal phytopathogen, by causing cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. The enzyme PcnH initiates the degradation of PCN by catalyzing the hydrolysis of the amide bond to produce PCA . Other enzymes, such as PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, are involved in the subsequent degradation steps of PCN .
Temporal Effects in Laboratory Settings
It is known that the enzymes involved in its degradation, such as PcnH, PCA 1,2-dioxygenase, and 1,2-dihydroxyphenazine dioxygenase, play crucial roles in its stability and degradation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The degradation of PCN to PCA by the enzyme PcnH is the first step in these pathways . Subsequent steps involve the enzymes PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Preparation Methods
The synthesis of phenazines, including N-(4-fluorophenyl)phenazine-1-carboxamide, involves several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves palladium-catalyzed N-arylation reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-(4-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazine derivatives.
Reduction: Reduction reactions can modify the phenazine core, leading to different functionalized derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the phenazine structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include various phenazine derivatives with modified biological activities .
Scientific Research Applications
N-(4-fluorophenyl)phenazine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-fluorophenyl)phenazine-1-carboxamide is unique compared to other phenazine derivatives due to the presence of the fluorophenyl group, which enhances its biological activity and stability. Similar compounds include:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Phenazine-1-carboxamide: Exhibits antifungal activity.
Pyocyanin: A well-known phenazine derivative with antimicrobial and redox properties.
These compounds share a common phenazine core but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRJTLMPKOCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
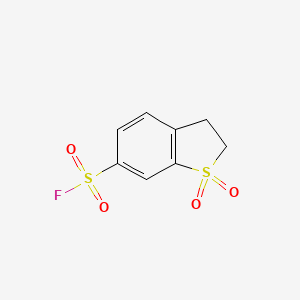
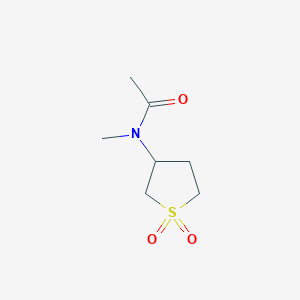
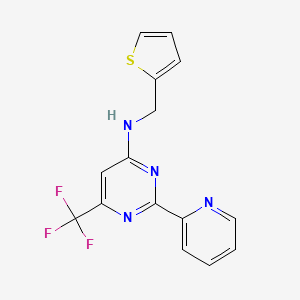
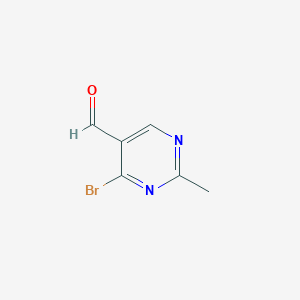



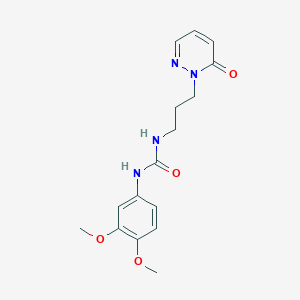
![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
